![molecular formula C6H13O9P B091348 Fructose-1-phosphate CAS No. 15978-08-2](/img/structure/B91348.png)
Fructose-1-phosphate
Overview
Description
Fructose-1-phosphate is a derivative of fructose, primarily generated by the action of hepatic fructokinase. It is also produced in smaller amounts in the small intestinal mucosa and the proximal epithelium of the renal tubule. This compound plays a crucial role as an intermediate in glucose metabolism, particularly in the liver and kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructose-1-phosphate is synthesized through the phosphorylation of fructose by the enzyme fructokinase. This reaction occurs in the presence of adenosine triphosphate (ATP), which donates a phosphate group to fructose, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of fructose using fructokinase. This process is optimized for high yield and purity, ensuring that the resulting this compound is suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Fructose-1-phosphate undergoes several types of chemical reactions, including:
Phosphorylation: The addition of a phosphate group to fructose to form this compound.
Common Reagents and Conditions:
Phosphorylation: Requires ATP and fructokinase.
Cleavage: Requires aldolase B enzyme.
Major Products Formed:
Glyceraldehyde: A three-carbon sugar that can be further metabolized.
Dihydroxyacetone Phosphate: An intermediate in glycolysis and gluconeogenesis.
Scientific Research Applications
Biochemical Role and Metabolic Pathways
Fructose-1-phosphate is primarily formed from fructose through the action of ketohexokinase. It plays a crucial role in the metabolism of fructose, leading to the production of dihydroxyacetone phosphate and glyceraldehyde via fructose-bisphosphate aldolase. This compound is integral to glycolysis and gluconeogenesis, influencing energy production and storage in the liver .
Key Metabolic Functions:
- Energy Metabolism : Acts as a substrate for glycolysis.
- Glycogen Synthesis : Stimulates glycogen synthase activity, enhancing glycogen storage in liver cells .
- Regulatory Role : Influences various enzymatic activities, including inhibition of liver phosphorylase, which is crucial for glycogen breakdown .
Clinical Applications
This compound has notable clinical implications, particularly in metabolic disorders such as hereditary fructose intolerance (HFI). In HFI, the inability to metabolize fructose leads to the accumulation of this compound, causing severe hypoglycemia and other metabolic disturbances.
Case Study: Hereditary Fructose Intolerance
In patients with HFI, this compound accumulates due to a deficiency in aldolase B. This accumulation inhibits gluconeogenesis and glycogenolysis, leading to hypoglycemia. A study demonstrated that after fructose administration, levels of this compound increased significantly while liver phosphorylase activity decreased by up to 88% .
Research Insights
Recent studies have highlighted the signaling functions of this compound beyond its metabolic roles. It is suggested that this compound may act as a signaling molecule that regulates nutrient absorption and lipid storage, potentially contributing to conditions like nonalcoholic fatty liver disease (NAFLD) and cardiovascular diseases .
Table 1: Summary of Research Findings on this compound
Potential Therapeutic Applications
Given its role in metabolic regulation, this compound could be explored for therapeutic interventions. For instance:
- Management of HFI : Understanding its metabolic pathway helps develop dietary strategies for managing HFI.
- Nutritional Interventions : Modulating fructose intake could mitigate risks associated with excessive accumulation of this compound.
Conclusions
This compound serves multiple roles within human metabolism, particularly in energy regulation and disease states like hereditary fructose intolerance. Its ability to influence enzymatic activities positions it as a critical compound for further research into therapeutic applications and dietary management strategies.
Future studies should continue to explore the diverse functions of this compound and its potential implications in metabolic diseases, paving the way for innovative treatment approaches.
Mechanism of Action
Fructose-1-phosphate exerts its effects primarily through its role in metabolic pathways. It is phosphorylated by fructokinase to form this compound, which is then cleaved by aldolase B into glyceraldehyde and dihydroxyacetone phosphate. These intermediates enter glycolysis and gluconeogenesis, contributing to energy production and glucose synthesis .
In hereditary fructose intolerance, the accumulation of this compound inhibits glycogenolysis and gluconeogenesis, leading to hypoglycemia and other metabolic disturbances .
Comparison with Similar Compounds
Fructose-6-phosphate: Another phosphorylated derivative of fructose, involved in glycolysis.
Fructose-1,6-bisphosphate: A key intermediate in glycolysis, formed by the phosphorylation of fructose-6-phosphate.
Comparison:
Fructose-1-phosphate vs. Fructose-6-phosphate: While both are phosphorylated derivatives of fructose, this compound is primarily involved in the cleavage reaction catalyzed by aldolase B, whereas fructose-6-phosphate is an intermediate in glycolysis and gluconeogenesis.
This compound vs. Fructose-1,6-bisphosphate: Fructose-1,6-bisphosphate is a more complex molecule with two phosphate groups, playing a central role in glycolysis.
This compound’s unique role in metabolism, particularly in the liver and kidneys, distinguishes it from other similar compounds and highlights its importance in biochemical research and industrial applications.
Properties
IUPAC Name |
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLSNQJRLJIGT-UYFOZJQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891553 | |
Record name | Fructose 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15978-08-2 | |
Record name | Fructose 1-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15978-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fructose-1-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Fructose, 1-(dihydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fructose 1-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-fructose 1-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fructose 1-phosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82727ADC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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